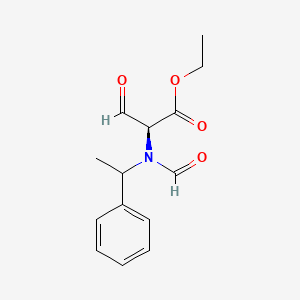

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate

Description

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is a chiral alanine-derived ester featuring a formyl group, a 3-oxo moiety, and a 1-phenylethyl substituent. This analog has a molecular formula of C21H24N2O4, a molecular weight of 368.427 g/mol, and a LogP value of 2.15, indicating moderate lipophilicity .

Properties

CAS No. |

83763-26-2 |

|---|---|

Molecular Formula |

C14H17NO4 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

ethyl (2S)-2-[formyl(1-phenylethyl)amino]-3-oxopropanoate |

InChI |

InChI=1S/C14H17NO4/c1-3-19-14(18)13(9-16)15(10-17)11(2)12-7-5-4-6-8-12/h4-11,13H,3H2,1-2H3/t11?,13-/m0/s1 |

InChI Key |

KYSCKCJIGHCXMO-YUZLPWPTSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C=O)N(C=O)C(C)C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(C=O)N(C=O)C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of Ethyl Alaninate

- Reaction : Alanine reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

- Conditions : Heat under reflux to promote esterification.

- Outcome : Ethyl alaninate is formed as a precursor for subsequent steps.

Step 2: Introduction of Phenylethyl Group

- Reaction : Ethyl alaninate reacts with phenylethylamine under basic conditions (e.g., sodium hydroxide or potassium carbonate).

- Conditions : Stirring at room temperature or mild heating.

- Outcome : The phenylethyl group is attached to the alaninate backbone.

Step 3: Formylation

- Reaction : The intermediate compound undergoes formylation using formic acid or formic anhydride.

- Conditions : Conducted in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.

- Outcome : A formyl group is introduced into the molecule.

Step 4: Oxidation

- Reaction : Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce the keto group.

- Conditions : Controlled temperature and pH to avoid overoxidation.

- Outcome : The final compound, Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate, is obtained.

Industrial Optimization Techniques

For large-scale production, industrial methods optimize these synthetic routes:

- Continuous Flow Reactors : Used to enhance reaction efficiency and scalability.

- Catalysts : Acid or base catalysts are employed to improve yield and reduce reaction time.

- High-throughput Screening : Applied to identify optimal reaction conditions for each step.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Esterification | Ethanol, sulfuric acid | Heat under reflux |

| Amine Substitution | Phenylethylamine, NaOH/K2CO3 | Room temperature/mild heating |

| Formylation | Formic acid/formic anhydride | Inert atmosphere |

| Oxidation | Potassium permanganate, CrO3 | Controlled temperature and pH |

Purification Methods

After synthesis, purification steps are essential:

- Crystallization : Used to isolate the final product from impurities.

- Chromatography : Techniques like column chromatography ensure high purity.

Data Table Summary

| Step | Starting Material | Reagent/Condition | Product |

|---|---|---|---|

| Formation of Alaninate | Alanine | Ethanol + Acid Catalyst | Ethyl Alaninate |

| Introduction of Phenylethyl Group | Ethyl Alaninate | Phenylethylamine + Base | Intermediate Compound |

| Formylation | Intermediate Compound | Formic Acid/Formic Anhydride | Formylated Intermediate |

| Oxidation | Formylated Intermediate | Potassium Permanganate/CrO3 | Final Compound |

Scientific Research Applications

Chemistry

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. It can be utilized to create derivatives that may exhibit unique chemical properties due to the specific combination of functional groups present in its structure.

Biology

In biological research, this compound is studied for its potential interactions with macromolecules such as proteins and nucleic acids. The formyl and keto groups can engage in hydrogen bonding with amino acid residues, potentially altering protein function. The phenylethyl group may also interact with hydrophobic regions within proteins, influencing their activity.

Medicine

The pharmacological properties of this compound are under investigation for potential anti-inflammatory and analgesic effects . Its unique structure may allow it to modulate various biochemical pathways, making it a candidate for drug development .

Case Studies and Research Findings

Recent studies have demonstrated the compound's effectiveness in various assays:

- Biochemical Assays : In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications.

- Pharmacokinetics : Investigations into the absorption and metabolism of this compound indicate favorable profiles for drug development, including good bioavailability and low toxicity in preliminary tests.

Mechanism of Action

The mechanism of action of Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate involves its interaction with specific molecular targets. The formyl and keto groups can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The phenylethyl group may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 1-phenylethyl group in Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate introduces chirality and steric bulk, which can influence solubility, crystallinity, and interaction with biological targets. Comparisons with related compounds include:

Key Observations :

- Fluorinated analogs (e.g., S-F in ) exhibit higher molecular weights (~560 g/mol) due to fluorophenyl substitution, which may improve thermal stability but complicate synthesis .

- In pharmacological contexts (), the (-)-1-phenylethyl group in compound 18 showed reduced affinity (Ki = 221 nM) compared to n-pentyl analogs, highlighting steric hindrance as a critical factor in target interactions .

Chirality and Stereochemical Impact

The chirality of the 1-phenylethyl group (R or S configuration) significantly affects functional properties. For example:

- Ferroelectric Materials : S- and R-enantiomers of naphthalenediimide derivatives () demonstrate distinct phase transition behaviors, with fluorinated variants (S-F/R-F) showing enhanced dielectric responses due to polar fluorine atoms .

- Biological Activity: Enantiomeric purity in compound 18 () may influence binding to cannabinoid receptors, though specific data for this compound remain unverified .

Analytical Methods

Ethyl N-(N-formyl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate is separable via reverse-phase HPLC using a Newcrom R1 column, suggesting that the target compound may require similar chromatographic conditions due to structural parallels . This contrasts with fluorinated ferroelectric compounds (), which likely demand specialized techniques for characterizing crystalline phases .

Biological Activity

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C14H17NO4. The compound contains a formyl group, a keto group, and an ethyl ester, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps including:

- Starting Materials : The synthesis begins with commercially available amino acids and aldehydes.

- Reaction Conditions : Reactions such as aldol-type condensation or reductive amination are commonly employed.

- Purification : The final product is usually purified through crystallization or chromatography.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, similar compounds have shown significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | E. coli | 10 |

| Compound B | S. aureus | 5 |

Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in T-cell leukemia cells while sparing normal cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CCRF-CEM (T-cell) | 9 | Apoptosis induction |

| HeLa (cervical) | >10 | No significant effect |

Case Study 1: Antitumor Activity

In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines. The results indicated that at concentrations below 10 µM, the compound selectively inhibited the growth of T-cell lines without affecting non-cancerous cells.

Case Study 2: Antimicrobial Efficacy

Another study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. The findings revealed that the compound exhibited potent activity with an IC50 value of 4 µM against resistant strains of E. coli.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Formyl Group : Enhances reactivity and potential interaction with biological targets.

- Keto Group : Contributes to the stability and binding affinity to enzymes.

- Phenethyl Substituent : Influences lipophilicity and cellular uptake.

Q & A

Q. What are the established synthetic routes for Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate?

The compound can be synthesized via N-formylation of a precursor alanine derivative. A common approach involves reacting an ethyl ester of N-(1-phenylethyl)-3-oxo-alanine with formyl chloride in anhydrous solvents like dichloromethane, under alkali catalysis to drive the reaction . Similar N-acylation methods, such as those used for N-oleoyl alanine (where acyl chlorides react with amino acids in alkaline conditions), provide a methodological framework for optimizing yield and purity .

Q. How is the compound characterized post-synthesis?

Characterization typically employs spectroscopic and chromatographic techniques:

- Infrared (IR) Spectroscopy : Key peaks include ~1784 cm⁻¹ (C=O stretch of the formyl group) and ~1740 cm⁻¹ (ester carbonyl), as observed in structurally related hydantoin derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ion peaks (e.g., [M+H]+) with precision ≤5 ppm .

- NMR : ¹H and ¹³C NMR can resolve stereochemical and substituent effects, particularly for the phenylethyl and formyl moieties.

Advanced Research Questions

Q. How can researchers address low yields during the formylation step?

Low yields may arise from incomplete activation of the amine group or side reactions. Methodological adjustments include:

- Solvent Optimization : Using polar aprotic solvents (e.g., THF) to enhance nucleophilicity.

- Catalyst Selection : Alkali catalysts (e.g., triethylamine) improve deprotonation of the amine, as seen in N-formyl-L-phenylalanine synthesis .

- Stoichiometric Control : Ensuring excess formyl chloride while monitoring reaction temperature to minimize hydrolysis.

Q. What strategies ensure chiral purity during synthesis, given the compound’s stereocenters?

The phenylethyl group introduces a chiral center, requiring careful stereochemical control:

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers.

- Asymmetric Synthesis : Employ enantiopure starting materials (e.g., L-alanine derivatives) to preserve configuration, as demonstrated in related β-alanine esters .

- Dynamic Kinetic Resolution : Catalytic methods to favor a single enantiomer during formylation.

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Contradictions in IR or NMR data often stem from solvent effects or impurities. Solutions include:

- Cross-Validation : Compare data with structurally analogous compounds, such as ethyl N-acetyl-N-butyl-β-alaninate (IR peaks: 1784 cm⁻¹ for C=O) .

- Purification Protocols : Re-crystallization or column chromatography to isolate the pure compound before analysis.

- Collaborative Reproducibility : Replicate published procedures (e.g., Tshiluka et al.’s hydantoin derivative synthesis) to benchmark results .

Data Contradiction Analysis

Q. How to interpret conflicting stability data for this compound in different solvents?

Stability variations may relate to solvent polarity or proticity. For example:

- Polar Solvents (e.g., DMSO) : May accelerate hydrolysis of the formyl group, reducing stability.

- Non-Polar Solvents (e.g., Toluene) : Preserve ester and formyl functionalities but risk poor solubility.

- Experimental Mitigation : Conduct accelerated stability studies under controlled conditions (pH, temperature) and monitor degradation via LC-MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.